molecular formula C16H14BrN3OS B14772436 3-[(E)-[(3-bromophenyl)methylidene]amino]-2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

3-[(E)-[(3-bromophenyl)methylidene]amino]-2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B14772436
M. Wt: 376.3 g/mol
InChI Key: OBNXNBGSTBPMEW-UHFFFAOYSA-N
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Description

3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromobenzylidene group and a thieno[2,3-d]pyrimidinone core makes this compound an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the thieno[2,3-d]pyrimidinone core, which is then further functionalized to introduce the bromobenzylidene group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the thieno[2,3-d]pyrimidinone core.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Potassium t-butoxide: Used as a base in the cyclocondensation reaction.

    Boiling t-butanol: Used as a solvent in the synthesis.

    Various nucleophiles: Used in substitution reactions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of specific enzymes and pathways. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for the bacterium’s energy metabolism . This inhibition disrupts the bacterial respiratory chain, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern and the presence of the bromobenzylidene group

Properties

Molecular Formula

C16H14BrN3OS

Molecular Weight

376.3 g/mol

IUPAC Name

3-[(3-bromophenyl)methylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H14BrN3OS/c1-9-10(2)22-15-14(9)16(21)20(11(3)19-15)18-8-12-5-4-6-13(17)7-12/h4-8H,1-3H3

InChI Key

OBNXNBGSTBPMEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)N=CC3=CC(=CC=C3)Br)C

Origin of Product

United States

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